molecular formula C15H25N3O2S B2671272 1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine CAS No. 327088-17-5

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine

Cat. No.: B2671272
CAS No.: 327088-17-5
M. Wt: 311.44
InChI Key: PMNGXIPICXHZJG-UHFFFAOYSA-N
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Description

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.45 g/mol . This compound is known for its unique structure, which includes a piperidine sulfonyl group attached to a benzene ring with two diamine groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves several steps. One common method includes the reaction of 4-(piperidine-1-sulfonyl)benzene-1,2-diamine with diethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or water and may involve the use of a catalyst to facilitate the process. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-N,1-N-diethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

    1-N,1-N-diethyl-4-(morpholine-1-sulfonyl)benzene-1,2-diamine: Similar structure but with a morpholine group instead of piperidine.

    1-N,1-N-diethyl-4-(pyrrolidine-1-sulfonyl)benzene-1,2-diamine: Contains a pyrrolidine group instead of piperidine.

The uniqueness of this compound lies in its specific piperidine sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-N,1-N-diethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-3-17(4-2)15-9-8-13(12-14(15)16)21(19,20)18-10-6-5-7-11-18/h8-9,12H,3-7,10-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNGXIPICXHZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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